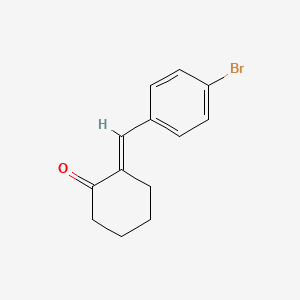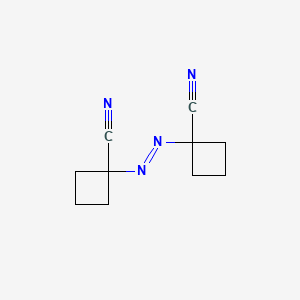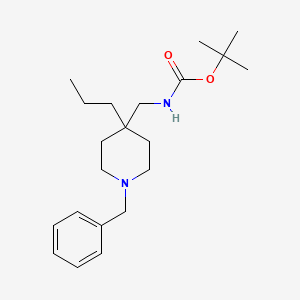
4,4,4-Triphenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Triphenylbutanoic acid is an organic compound characterized by a butanoic acid backbone with three phenyl groups attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Triphenylbutanoic acid typically involves the reaction of triphenylmethanol with a suitable butanoic acid derivative under acidic conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where triphenylmethanol is reacted with butyric acid in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions: 4,4,4-Triphenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of triphenylacetic acid or triphenylmethanol.
Reduction: Formation of 4,4,4-triphenylbutanol.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
4,4,4-Triphenylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 4,4,4-Triphenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes.
類似化合物との比較
4,4,4-Triphenylbutanal: An aldehyde derivative with similar structural features.
Triphenylamine: A compound with a triphenyl structure but different functional groups.
Phenylbutyric acid: A simpler analog with a single phenyl group.
Uniqueness: 4,4,4-Triphenylbutanoic acid is unique due to its three phenyl groups attached to the butanoic acid backbone, providing distinct chemical properties and reactivity compared to its analogs
特性
CAS番号 |
16778-09-9 |
|---|---|
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
4,4,4-triphenylbutanoic acid |
InChI |
InChI=1S/C22H20O2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24) |
InChIキー |
UGHIPOMCWKJUAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)


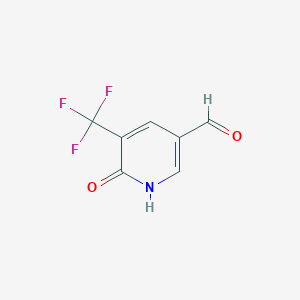

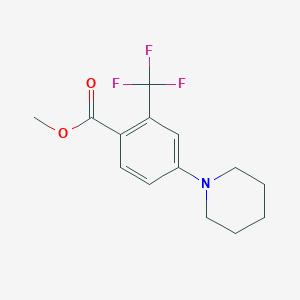
![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)


![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
